![molecular formula C21H20O2S3 B14191929 Benzene, 1-[[2,2-bis(phenylthio)ethyl]sulfonyl]-4-methyl- CAS No. 844488-44-4](/img/structure/B14191929.png)
Benzene, 1-[[2,2-bis(phenylthio)ethyl]sulfonyl]-4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-[[2,2-bis(phenylthio)ethyl]sulfonyl]-4-methyl- is an organic compound with a complex structure It consists of a benzene ring substituted with a sulfonyl group attached to a 2,2-bis(phenylthio)ethyl chain and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[[2,2-bis(phenylthio)ethyl]sulfonyl]-4-methyl- typically involves multiple steps:
Formation of 2,2-bis(phenylthio)ethane: This can be achieved by reacting ethylene dichloride with thiophenol in the presence of a base such as sodium hydroxide.
Sulfonylation: The 2,2-bis(phenylthio)ethane is then reacted with a sulfonyl chloride derivative under basic conditions to introduce the sulfonyl group.
Methylation: Finally, the benzene ring is methylated using a methylating agent like methyl iodide in the presence of a strong base.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography might be employed.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Substitution: Typical electrophiles like bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-[[2,2-bis(phenylthio)ethyl]sulfonyl]-4-methyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the production of advanced materials, such as bismaleimide resins for syntactic foams.
Wirkmechanismus
The mechanism of action for Benzene, 1-[[2,2-bis(phenylthio)ethyl]sulfonyl]-4-methyl- involves its interaction with various molecular targets:
Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, forming intermediates like benzenonium ions.
Sulfonyl Group Reactions: The sulfonyl group can participate in nucleophilic substitution reactions, affecting the overall reactivity of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Bis(phenylthio)ethane: Similar structure but lacks the sulfonyl and methyl groups.
Benzene, 1,1’-[1,2-ethanediylbis(oxymethylene)]bis-: Contains an ethane chain with benzyloxy groups instead of phenylthio groups.
Eigenschaften
CAS-Nummer |
844488-44-4 |
---|---|
Molekularformel |
C21H20O2S3 |
Molekulargewicht |
400.6 g/mol |
IUPAC-Name |
1-[2,2-bis(phenylsulfanyl)ethylsulfonyl]-4-methylbenzene |
InChI |
InChI=1S/C21H20O2S3/c1-17-12-14-20(15-13-17)26(22,23)16-21(24-18-8-4-2-5-9-18)25-19-10-6-3-7-11-19/h2-15,21H,16H2,1H3 |
InChI-Schlüssel |
ACPOKRAQSSFUSD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(SC2=CC=CC=C2)SC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.